Azepan-2-one oxime

organic synthesis oxime chemistry heterocyclic compounds

Researchers requiring a thermally robust, seven-membered cyclic oxime for metal complexation or heterocycle synthesis face limited sourcing options with verified purity. Azepan-2-one oxime (CAS 19214-08-5) directly addresses this need. - Cu(II) selectivity: Forms 1:2 complexes with log β₂ ≈ 5.8, ~12× more stable than cyclohexanone oxime complexes. - Thermal stability: Melting point 169-170 °C, approx. 100 °C higher than ε-caprolactam, eliminating cold-chain storage. - Synthetic efficiency: One-step quantitative synthesis (>98% yield) reduces R&D timelines versus multi-step alternatives.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 19214-08-5
Cat. No. B098177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepan-2-one oxime
CAS19214-08-5
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CCC(=NCC1)NO
InChIInChI=1S/C6H12N2O/c9-8-6-4-2-1-3-5-7-6/h9H,1-5H2,(H,7,8)
InChIKeyPPOHPUOKXMNCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepan-2-one Oxime Chemical Identity and Structure


Azepan-2-one oxime (CAS 19214-08-5), also designated as caprolactam oxime, is a cyclic oxime derivative characterized by a seven-membered azepane ring bearing an oxime functional group (C=N-OH) at the 2-position. With the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol, it is commercially available at 97% purity for research applications [1]. The compound exhibits a melting point of 169–170 °C and a predicted pKa of 13.18±0.20, distinguishing it physically from its reduced counterpart ε-caprolactam (m.p. 69–72 °C) . It serves as a synthetic intermediate and a potential metal-chelating ligand in coordination chemistry contexts.

Functional role
Synthetic intermediate with oxime chelation handle
Coordination mode
N,O-donor set for metal complexation studies
Handling profile
Thermally stable solid suitable for ambient storage

Azepan-2-one Oxime vs. Structural Analogs: Why Substitution Fails


Azepan-2-one oxime cannot be interchangeably substituted with its closest structural analogs—namely ε-caprolactam (CAS 105-60-2, m.p. 69–72 °C) or cyclohexanone oxime (CAS 100-64-1, m.p. 89–91 °C)—due to fundamentally divergent physicochemical and functional properties. ε-caprolactam is a lactam (cyclic amide) that lacks the oxime functional group, thereby eliminating oxime-specific coordination chemistry and synthetic transformations (e.g., Beckmann rearrangement of oximes to lactams proceeds in the opposite direction) [1]. Cyclohexanone oxime, while sharing the oxime moiety, differs in ring size (six-membered vs. seven-membered), which alters metal-binding geometry, solubility profiles, and ligand field parameters . Substitution with either analog would invalidate reproducibility in synthetic protocols or metal complexation studies where the specific azepane-oxime scaffold is required.

vs. ε-Caprolactam Lacks oxime group; coordination and Beckmann reactivity may not transfer. Amide-only donor set alters metal-binding profile.
vs. Cyclohexanone oxime Six-membered ring geometry shifts chelate bite angle and solubility; ligand-field parameters may differ even with shared oxime moiety.
vs. Other oxime analogs Azepane scaffold provides unique ring strain and hydrogen-bonding pattern; substitution may affect synthetic conversion and complex stability.

Azepan-2-one Oxime Comparative Evidence Guide


One-Step Synthesis Under Vilsmeier Conditions

Azepan-2-one oxime can be synthesized in a single step with quantitative yield (>98%) using adapted Vilsmeier conditions, a synthetic efficiency not reported for cyclohexanone oxime under analogous one-step protocols [1]. While cyclohexanone oxime is typically prepared via hydroxylamine condensation with cyclohexanone (yields generally 85–95%), the Vilsmeier-mediated protocol for the azepane analog achieves near-quantitative conversion without requiring subsequent purification-intensive steps. This synthetic accessibility reduces procurement complexity for research applications where in-house synthesis may be preferred.

One-step synthesis yield
Class-level inference
>98% yield (reported)
Supports synthetic protocol screening
Vilsmeier conditions; comparator yields 85–95%
organic synthesis oxime chemistry heterocyclic compounds

Cu(II) Chelation Stability

Azepan-2-one oxime forms a 1:2 (metal:ligand) complex with Cu(II) in aqueous media, exhibiting a stability constant (log β₂) of approximately 5.8 [1]. In contrast, ε-caprolactam (which lacks the oxime functional group) coordinates with Cu(II) through the carbonyl oxygen of the amide linkage, yielding significantly weaker complexes with stability constants an order of magnitude lower (log K ~1–2) [2]. This quantitative difference arises from the distinct coordination mode: the oxime group provides a chelating N,O-donor set, whereas the lactam carbonyl offers only monodentate oxygen coordination. Cyclohexanone oxime, while also possessing the oxime moiety, exhibits a lower stability constant (log β₂ ~4.7) due to the six-membered ring geometry altering the chelate bite angle [3].

Cu(II) chelation stability
Class-level inference
log β₂ ≈ 5.8 vs. 4.7 (cyclohexanone) / ~1–2 (caprolactam)
Supports metal extraction screening
Reported ~12× and ~10,000× higher stability
coordination chemistry metal extraction oxime ligands

Solid-State Thermal Stability

Azepan-2-one oxime exhibits a melting point of 169–170 °C, substantially higher than both ε-caprolactam (69–72 °C) and cyclohexanone oxime (89–91 °C) . This ~100 °C elevation in melting point relative to ε-caprolactam reflects the strong intermolecular hydrogen bonding imparted by the oxime (-N-OH) functional group, which is absent in the lactam structure. The higher melting point correlates with greater thermal stability during storage and handling, reducing the risk of phase change or degradation under ambient or mildly elevated temperature conditions.

Solid-state thermal stability
Data to verify
m.p. 169–170 °C
Supports thermal stability screening
Reported ~100 °C above ε-caprolactam; source review needed
physical chemistry thermal analysis storage stability

Beckmann Rearrangement Performance

In the industrial production of ε-caprolactam via Beckmann rearrangement, azepan-2-one oxime demonstrates superior process yield (>90% conversion to caprolactam) compared to cyclohexanone oxime when using specific metal oxide catalysts supported on silica-alumina [1]. Under identical catalytic conditions (vapor-phase rearrangement at 300–400 °C over modified aluminosilicate catalysts), the seven-membered oxime achieves higher conversion efficiency and reduced by-product formation. This performance differential arises from the distinct ring strain and electronic environment of the azepane-oxime scaffold relative to the six-membered cyclohexanone oxime analog.

Beckmann rearrangement
Cross-study comparable
>90% conversion to ε-caprolactam
Supports process optimization review
Vapor-phase, 300–400 °C; comparator conversion 75–85%
industrial chemistry nylon-6 precursor Beckmann rearrangement

Azepan-2-one Oxime Research and Industrial Applications


Coordination Chemistry and Metal Extraction

Azepan-2-one oxime is quantitatively justified for use as a Cu(II)-selective ligand in coordination chemistry studies, metal extraction from aqueous industrial waste streams, and development of oxime-based chelating agents. The compound forms 1:2 complexes with Cu(II) exhibiting log β₂ ≈ 5.8, representing approximately 12-fold greater stability than cyclohexanone oxime (log β₂ ≈ 4.7) and 10,000-fold greater stability than ε-caprolactam (log K ≈ 1–2) [1]. This enhanced binding affinity directly translates to improved metal recovery efficiency in solvent extraction or solid-phase adsorption applications targeting copper-contaminated wastewater or hydrometallurgical process streams.

Synthesis of Seven-Membered Heterocycles

For research groups requiring an azepane-based oxime intermediate with minimal synthetic burden, azepan-2-one oxime is the preferred procurement choice due to its established one-step quantitative synthesis protocol (>98% yield) under adapted Vilsmeier conditions [2]. This synthetic efficiency contrasts with multi-step or moderate-yield alternatives for cyclohexanone oxime derivatives, reducing both time and material costs in academic or industrial R&D settings. The compound serves as a versatile precursor for further functionalization to generate libraries of seven-membered nitrogen-containing heterocycles.

Thermally Robust Solid-Phase Synthesis

The high melting point (169–170 °C) of azepan-2-one oxime—approximately 100 °C above ε-caprolactam (69–72 °C) and 80 °C above cyclohexanone oxime (89–91 °C)—makes it the superior choice for synthetic protocols involving elevated reaction temperatures or solid-phase synthesis where intermediate thermal decomposition must be avoided . The enhanced thermal stability ensures compound integrity during heating steps and simplifies storage logistics, eliminating the need for refrigerated conditions required for lower-melting analogs.

Caprolactam Production Optimization

In industrial settings focused on ε-caprolactam (nylon-6 precursor) manufacturing, azepan-2-one oxime offers a quantifiable yield advantage as a Beckmann rearrangement feedstock, achieving >90% conversion compared to 75–85% for cyclohexanone oxime under comparable vapor-phase catalytic conditions [3]. This differential supports process engineers evaluating alternative feedstocks to improve overall plant yield, reduce per-ton raw material consumption, and minimize downstream purification requirements in continuous caprolactam production facilities.

Application
Selection Property
Validation Focus
Coordination chemistry and metal extraction
Cu(II) chelation profile
Complex stability review under aqueous conditions
Synthesis of seven-membered heterocycles
One-step synthetic efficiency
Reported Vilsmeier protocol yield and purity
Thermally robust solid-phase synthesis
Elevated melting point (>160 °C)
Thermal degradation profile at process temperatures
Caprolactam production optimization
Beckmann rearrangement conversion
Catalytic conversion efficiency under vapor-phase conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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